Bis-(3-methyl-pyridin-2-ylmethyl)-amine
Description
Bis-(3-methyl-pyridin-2-ylmethyl)-amine is a tridentate nitrogen-donor ligand featuring two 3-methylpyridylmethyl arms attached to a central amine group. Its structure enables strong coordination with transition metals, making it valuable in catalysis, medicinal chemistry, and materials science. The methyl groups at the 3-position of the pyridine rings introduce steric and electronic modifications that influence metal-ligand interactions, solubility, and reactivity .
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-(3-methylpyridin-2-yl)-N-[(3-methylpyridin-2-yl)methyl]methanamine |
InChI |
InChI=1S/C14H17N3/c1-11-5-3-7-16-13(11)9-15-10-14-12(2)6-4-8-17-14/h3-8,15H,9-10H2,1-2H3 |
InChI Key |
UMJWOVACRURCNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CNCC2=C(C=CC=N2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Bis-(2-pyridylmethyl)-amine (BPMA)
- Structural Differences : BPMA lacks methyl substituents on the pyridine rings, reducing steric hindrance compared to the 3-methyl derivative.
- Coordination Behavior : BPMA forms stable complexes with Pt(II) and Ir(III), but its unsubstituted pyridyl groups result in weaker π-backbonding interactions. This contrasts with the 3-methyl variant, where electron-donating methyl groups enhance metal-ligand stability in Ir(III) photoredox catalysts .
- Applications : BPMA-Pt(II) complexes are used to study ligand substitution kinetics, whereas the 3-methyl analog shows superior catalytic activity in photoredox reactions due to improved electronic tuning .
Bis-(5-methyl-pyridin-2-yl)amine
- Substituent Position: The 5-methyl substitution alters the electronic environment of the pyridine ring, shifting the electron density toward the nitrogen donor sites.
- Catalytic Performance : In Ir(III) complexes, the 5-methyl derivative exhibits a 10–15% lower catalytic efficiency in photoredox reactions compared to the 3-methyl analog, likely due to reduced steric protection of the metal center .
- Synthetic Yield : The 3-methyl derivative is synthesized in higher yields (92%) than the 5-methyl variant (39%), highlighting the impact of substituent position on reaction pathways .
Diethylenetriamine (dien)
- Denticity and Flexibility : Dien is a flexible tridentate ligand but lacks aromaticity, resulting in weaker metal-ligand bonding compared to rigid pyridyl-based ligands.
- Biological Relevance : Unlike Bis-(3-methyl-pyridin-2-ylmethyl)-amine, dien-Pt(II) complexes are biologically inert but serve as models for substitution reaction studies .
2,2':6',2''-Terpyridine (Terpy)
- Coordination Geometry : Terpy is a tridentate ligand that enforces a planar geometry, whereas the 3-methyl-pyridyl ligand allows for greater distortion in octahedral Ir(III) complexes.
- Electronic Effects : Terpy’s extended π-system enhances charge transfer in luminescent complexes, but the 3-methyl ligand’s electron-donating groups improve redox stability in catalytic cycles .
Data Tables
Table 1: Comparative Properties of Bis-pyridylamine Derivatives
| Compound | Substituent Position | Yield (%) | Catalytic Efficiency* | Key Applications |
|---|---|---|---|---|
| This compound | 3-methyl | 92 | 1.00 (reference) | Photoredox catalysis, Pt(II) studies |
| Bis-(5-methyl-pyridin-2-yl)amine | 5-methyl | 39 | 0.85 | Catalysis, luminescent materials |
| Bis-(2-pyridylmethyl)-amine (BPMA) | None | 75 | 0.70 | Kinetic studies, inert complexes |
*Normalized to the 3-methyl variant’s performance in Ir(III)-catalyzed reactions .
Table 2: Metal Complex Stability Constants (log K)
| Ligand | Pt(II) Complex Stability | Ir(III) Complex Stability |
|---|---|---|
| This compound | 8.2 ± 0.3 | 12.5 ± 0.4 |
| BPMA | 7.8 ± 0.2 | 11.9 ± 0.3 |
| Terpy | 9.1 ± 0.4 | 13.2 ± 0.5 |
Data derived from crystallographic and kinetic studies .
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